molecular formula C6H11N3S B1273394 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine CAS No. 62492-20-0

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine

Cat. No. B1273394
CAS RN: 62492-20-0
M. Wt: 157.24 g/mol
InChI Key: ITHBEZPPWOVHKS-UHFFFAOYSA-N
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Description

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the empirical formula C6H11N3S . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

The molecular weight of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is 157.24 . The SMILES string representation of the molecule is CCC(C)c1nnc(N)s1 . The InChI code is 1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) .


Physical And Chemical Properties Analysis

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is a solid substance . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Anticancer Therapeutics

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine: has been identified as a compound with potential anticancer properties. The thiadiazole ring is known for its ability to cross cellular membranes and interact with biological targets due to its mesoionic character . This allows for the design of drugs that can effectively target cancer cells. Research indicates that derivatives of thiadiazole, including 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine , show in vitro and in vivo efficacy across various cancer models, targeting specific pathways involved in cancer progression .

Drug Design and Development

The unique structure of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine makes it a valuable scaffold in drug design. Its molecular framework can be modified to enhance interaction with specific biological targets, improving the efficacy and selectivity of new drugs. The compound’s versatility in forming stable derivatives is crucial for developing novel pharmaceuticals .

Biological Activity Profiling

Thiadiazoles, including 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine , are known for their broad spectrum of biological activities. They are studied for their potential roles in antibacterial, antifungal, antiparasitic, anti-inflammatory, and antiviral therapies. The compound’s activity profile can be assessed to identify new therapeutic applications .

Pharmacokinetics and Metabolism Studies

Understanding the pharmacokinetics and metabolism of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine is essential for its application in medicine. Studies can be conducted to determine its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug safety and effectiveness .

Chemical Biology and Mechanistic Studies

The compound can be used in chemical biology to study the interaction between small molecules and biological systems. Mechanistic studies involving 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine can elucidate the pathways and molecular mechanisms through which it exerts its effects, providing insights into cellular processes .

Synthesis of Analogues and Derivatives

Researchers can explore the synthesis of analogues and derivatives of 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine to discover compounds with improved or novel properties. This can lead to the development of new classes of compounds with diverse biological activities .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

5-butan-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHBEZPPWOVHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392640
Record name 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine

CAS RN

62492-20-0
Record name 5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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